molecular formula C26H24N2O2S B2785908 N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide CAS No. 850916-82-4

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide

Cat. No. B2785908
CAS RN: 850916-82-4
M. Wt: 428.55
InChI Key: QWLOBUSHFWXOBA-LFIBNONCSA-N
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Description

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide, also known as MI-503, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. MI-503 works by inhibiting the activity of the protein menin, which is involved in the development and progression of certain types of cancer.

Mechanism of Action

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide works by inhibiting the activity of the protein menin, which is involved in the development and progression of certain types of cancer. Menin is a transcriptional regulator that is involved in the expression of genes that promote cell growth and proliferation. By inhibiting menin, this compound can block the expression of these genes and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and enhance the anti-tumor effects of other cancer treatments. This compound has also been shown to have minimal toxicity and side effects in animal models.

Advantages and Limitations for Lab Experiments

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. This compound also has minimal toxicity and side effects in animal models, which makes it a promising candidate for further development. However, one limitation is that the synthesis of this compound can be complex and time-consuming, which may limit its use in large-scale experiments.

Future Directions

There are a number of future directions for research on N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound as a cancer treatment in humans.

Synthesis Methods

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide can be synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis of this compound typically involves the use of organic solvents and reagents, and requires careful attention to reaction conditions and purification methods to ensure the purity and quality of the final product.

Scientific Research Applications

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

(E)-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2S/c1-30-21-14-12-20(13-15-21)25-26(22-9-5-6-10-23(22)28-25)31-18-17-27-24(29)16-11-19-7-3-2-4-8-19/h2-16,28H,17-18H2,1H3,(H,27,29)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLOBUSHFWXOBA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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